6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane
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Overview
Description
6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a spirocyclic nonane core with benzyl and dimethoxybenzyl substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[35]nonane typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert double bonds or carbonyl groups to their corresponding saturated forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or dimethoxybenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Bases: Sodium hydride, potassium tert-butoxide
Solvents: Dimethylformamide, tetrahydrofuran
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial and antioxidant activities.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, in its role as an antitubercular agent, the compound may inhibit enzymes essential for the survival of Mycobacterium tuberculosis, such as NAD(P)H:quinone oxidoreductase . This inhibition disrupts the bacterial metabolic processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2,7-diazaspiro[3.5]nonane: Shares a similar spirocyclic core but lacks the dimethoxybenzyl substituent.
1,2,3,4-Tetrahydroisoquinoline analogs: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
6-Benzyl-2-(2,4-dimethoxybenzyl)-2,6-diazaspiro[3.5]nonane is unique due to its combination of a spirocyclic nonane core with benzyl and dimethoxybenzyl groups. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H30N2O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
8-benzyl-2-[(2,4-dimethoxyphenyl)methyl]-2,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C23H30N2O2/c1-26-21-10-9-20(22(13-21)27-2)15-25-17-23(18-25)11-6-12-24(16-23)14-19-7-4-3-5-8-19/h3-5,7-10,13H,6,11-12,14-18H2,1-2H3 |
InChI Key |
VNYQZENXLQGFLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC3(C2)CCCN(C3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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